molecular formula C6H9NO4 B582975 (2S,4S)-1-methylazetidine-2,4-dicarboxylic acid CAS No. 151131-84-9

(2S,4S)-1-methylazetidine-2,4-dicarboxylic acid

Cat. No.: B582975
CAS No.: 151131-84-9
M. Wt: 159.141
InChI Key: VJBYUWHQQZDFID-IMJSIDKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4S)-1-methylazetidine-2,4-dicarboxylic acid is a chemical compound with the molecular formula C6H9NO4 and a molecular weight of 159.141. This compound is known for its unique structure, which includes an azetidine ring, a four-membered nitrogen-containing ring, and two carboxylic acid groups. The (2S-trans) configuration indicates the specific spatial arrangement of the atoms within the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-methylazetidine-2,4-dicarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diester, followed by cyclization to form the azetidine ring. The reaction conditions often include the use of a base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-methylazetidine-2,4-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The azetidine ring can undergo substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted azetidine derivatives.

Scientific Research Applications

(2S,4S)-1-methylazetidine-2,4-dicarboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4S)-1-methylazetidine-2,4-dicarboxylic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carboxylic acid groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Azetidinedicarboxylic acid, 1-methyl-, (2R-trans)-: Similar structure but different spatial arrangement.

    2,4-Azetidinedicarboxylic acid, 1-ethyl-, (2S-trans)-: Similar structure with an ethyl group instead of a methyl group.

    2,4-Azetidinedicarboxylic acid, 1-methyl-, (2S-cis)-: Similar structure but different spatial arrangement (cis configuration).

Uniqueness

(2S,4S)-1-methylazetidine-2,4-dicarboxylic acid is unique due to its specific (2S-trans) configuration, which can influence its reactivity and interactions with biological targets. This configuration can result in different biological activities compared to its isomers and analogs.

Properties

CAS No.

151131-84-9

Molecular Formula

C6H9NO4

Molecular Weight

159.141

IUPAC Name

(2S,4S)-1-methylazetidine-2,4-dicarboxylic acid

InChI

InChI=1S/C6H9NO4/c1-7-3(5(8)9)2-4(7)6(10)11/h3-4H,2H2,1H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1

InChI Key

VJBYUWHQQZDFID-IMJSIDKUSA-N

SMILES

CN1C(CC1C(=O)O)C(=O)O

Synonyms

2,4-Azetidinedicarboxylicacid,1-methyl-,(2S-trans)-(9CI)

Origin of Product

United States

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